molecular formula C15H21NO4 B6186603 4-(2-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid CAS No. 2639425-86-6

4-(2-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid

Cat. No.: B6186603
CAS No.: 2639425-86-6
M. Wt: 279.3
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Description

4-(2-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid is a compound that features a benzoic acid core with a tert-butoxycarbonyl-protected amino group attached via a propyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by its attachment to a benzoic acid derivative. One common method involves the reaction of 4-(bromomethyl)benzoic acid with tert-butyl carbamate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of flow microreactors has been reported to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety typically yields carboxylate salts, while reduction of a nitro group results in the formation of an amino group .

Scientific Research Applications

4-(2-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal a free amino group, which can then participate in various biochemical pathways. The benzoic acid moiety can interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid
  • 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid

Uniqueness

4-(2-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid is unique due to its specific structural arrangement, which allows for selective reactions and interactions. The presence of the Boc-protected amino group provides stability during synthetic processes, while the benzoic acid moiety offers versatility in chemical modifications .

Properties

CAS No.

2639425-86-6

Molecular Formula

C15H21NO4

Molecular Weight

279.3

Purity

95

Origin of Product

United States

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